![molecular formula C22H20ClNO5 B2684976 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929476-95-9](/img/structure/B2684976.png)
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
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Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in organic chemistry has explored the reactivity and synthesis of related compounds, focusing on the development of novel synthetic methodologies and the creation of complex molecules. The study by Kandeel and Youssef (2001) describes reactions involving aroylmethylene-thioxo-thiazolidines, which are structurally related, demonstrating the potential for creating diverse chemical structures with unique properties. These reactions are critical for developing new materials and pharmaceuticals (K. Kandeel & A. S. Youssef, 2001).
Material Science and Engineering
In material science, compounds with benzofuran and pyrrolidine moieties have been utilized in the development of advanced materials. For example, Walker et al. (2011) investigated solvents' impact on the performance of organic photovoltaic devices. Their work highlights the importance of understanding the solubility and processing conditions of organic semiconductors for enhancing the efficiency of solar cells (Bright Walker et al., 2011).
Biological Imaging and Fluorescence Studies
In the context of biological imaging, Nolan et al. (2006) developed midrange affinity fluorescent Zn(II) sensors for biological imaging applications. These sensors, based on fluorescein and incorporating pyrrolidine groups, demonstrate the utility of such compounds in detecting and imaging zinc ions within biological systems, offering insights into cellular processes and metal ion homeostasis (Elizabeth M. Nolan et al., 2006).
properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5/c23-15-7-13(21-14(8-15)11-27-12-28-21)9-19-20(26)16-3-4-18(25)17(22(16)29-19)10-24-5-1-2-6-24/h3-4,7-9,25H,1-2,5-6,10-12H2/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGUOBXGEJOKOW-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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